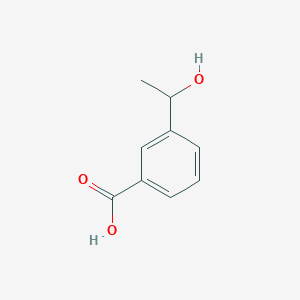

3-(1-hydroxyethyl)benzoic Acid

説明

Molecular Structure and Constitutional Isomerism

3-(1-Hydroxyethyl)benzoic acid (C₉H₁₀O₃) features a benzene ring substituted at the meta position with a carboxylic acid group (-COOH) and a 1-hydroxyethyl group (-CH(OH)CH₃) . The hydroxyethyl substituent introduces a secondary alcohol and a methyl group, distinguishing it from simpler benzoic acid derivatives like 3-hydroxybenzoic acid . Constitutional isomerism arises from positional variations, such as 4-(1-hydroxyethyl)benzoic acid, where the substituents occupy the para position .

Table 1: Constitutional Isomers of Hydroxyethylbenzoic Acids

| Compound | CAS Number | Substitution Position | Molecular Formula |

|---|---|---|---|

| This compound | 283608-37-7 | meta | C₉H₁₀O₃ |

| 4-(1-Hydroxyethyl)benzoic acid | 97364-15-3 | para | C₉H₁₀O₃ |

Stereochemical Analysis of R/S Enantiomers

The secondary alcohol in the hydroxyethyl group creates a chiral center, resulting in two enantiomers: (R)-3-(1-hydroxyethyl)benzoic acid and (S)-3-(1-hydroxyethyl)benzoic acid . These enantiomers differ in their spatial arrangement around the chiral carbon, with the (R) configuration having the hydroxyl group oriented in a specific three-dimensional arrangement relative to the benzene ring and methyl group .

Key Stereochemical Features

Physical Constants and Spectroscopic Properties

Physical constants for this compound include:

- Molecular Weight : 166.17 g/mol .

- Boiling Point : 340.2°C (predicted) .

- Density : Not explicitly reported, but analogous compounds like 4-(1-hydroxyethyl)benzoic acid have densities around 1.2 g/cm³ .

Spectroscopic data are limited, but the compound’s functional groups suggest:

Crystal Structure and Solid-State Interactions

No crystallographic data are available in the provided sources. Solid-state interactions would likely involve hydrogen bonding between the carboxylic acid and hydroxyl groups, as observed in related benzoic acid derivatives .

Chemical Classification and Reactivity

Dual Functional Group Characteristics

The compound’s reactivity is governed by two key functional groups:

- Carboxylic Acid (-COOH) :

- Secondary Alcohol (-CH(OH)CH₃) :

Carboxyl Group Reactivity Patterns

The carboxylic acid group dominates reactivity:

Secondary Alcohol Functionality

The hydroxyethyl group participates in:

Aromatic Ring Substitution Effects

The hydroxyethyl group at the meta position exerts electron-donating effects via resonance, activating the ring toward electrophilic substitution. This contrasts with electron-withdrawing groups (e.g., -NO₂), which deactivate the ring .

Structure-Property Relationships

Hydrogen-Bonding Capabilities

The carboxylic acid and hydroxyl groups enable extensive hydrogen bonding, influencing solubility and crystallization. For example:

Solubility Parameters and Distribution Coefficients

Stability and Degradation Pathways

Under subcritical water conditions (>200°C), benzoic acid derivatives undergo decarboxylation. For this compound, this would yield 3-(1-hydroxyethyl)toluene . Stability is reduced at high temperatures or in acidic/basic conditions .

Comparative Analysis with Related Benzoic Acid Derivatives

Table 2: Comparative Reactivity of Benzoic Acid Derivatives

特性

IUPAC Name |

3-(1-hydroxyethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-6(10)7-3-2-4-8(5-7)9(11)12/h2-6,10H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKTWYBWPBDPIQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40468645 | |

| Record name | 3-(1-Hydroxy-ethyl)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40468645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

283608-37-7 | |

| Record name | 3-(1-Hydroxy-ethyl)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40468645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

3-(1-Hydroxyethyl)benzoic acid, also known as (R)-3-(1-hydroxyethyl)benzoic acid, is a compound with notable biological activities that have been the subject of various studies. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : C9H10O3

- Molecular Weight : 166.17 g/mol

- CAS Number : 1253105-75-7

The compound features a benzoic acid backbone with a hydroxyethyl group at the 3-position, contributing to its unique chemical behavior and biological interactions.

Biological Activities

Research indicates that (R)-3-(1-hydroxyethyl)benzoic acid exhibits various biological activities, including:

- Antioxidant Activity : Studies have demonstrated that this compound can scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

- Anti-inflammatory Effects : (R)-3-(1-hydroxyethyl)benzoic acid has been shown to inhibit inflammatory pathways, potentially reducing the risk of chronic inflammatory diseases. It modulates cytokine production and downregulates inflammatory mediators .

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain pathogens, making it a candidate for further exploration in the development of new antimicrobial agents.

The mechanisms by which (R)-3-(1-hydroxyethyl)benzoic acid exerts its biological effects are still being elucidated. However, several pathways have been identified:

- Reactive Oxygen Species (ROS) Modulation : The antioxidant properties of the compound are attributed to its ability to reduce ROS levels in cells, thus preventing oxidative damage .

- Cytokine Regulation : The anti-inflammatory effects may be due to the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are involved in the inflammatory response .

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antioxidant | Scavenges free radicals | |

| Anti-inflammatory | Inhibits cytokine production | |

| Antimicrobial | Effective against specific pathogens |

Case Study Example

In a recent study exploring the antioxidant capacity of (R)-3-(1-hydroxyethyl)benzoic acid, researchers treated human endothelial cells with varying concentrations of the compound. The results indicated a significant reduction in oxidative stress markers compared to untreated controls. This suggests potential applications in cardiovascular health by protecting endothelial function from oxidative damage .

科学的研究の応用

Biological Applications

3-(1-Hydroxyethyl)benzoic acid exhibits several biological activities that make it a subject of interest in pharmacological research:

- Anti-inflammatory Properties : Preliminary studies suggest that this compound may possess anti-inflammatory effects, potentially modulating metabolic pathways related to inflammation.

- Enzyme Interaction : Research indicates that it may interact with specific enzymes or receptors, influencing lipid metabolism and cellular signaling pathways.

Table 1: Biological Activities of this compound

| Activity Type | Description | Reference |

|---|---|---|

| Anti-inflammatory | Modulates inflammatory pathways | |

| Enzyme interaction | Influences lipid metabolism | |

| Anticancer potential | Studied for growth inhibition in cancer cell lines |

Industrial Applications

The compound's unique properties lend themselves to various industrial applications:

- Pharmaceuticals : Due to its biological activity, this compound is explored as a potential drug candidate for treating inflammatory diseases and metabolic disorders.

- Cosmetics : Its stability and solubility in polar solvents make it suitable for use in cosmetic formulations, particularly as a preservative or active ingredient .

Case Study: Anticancer Research

A study evaluated the anticancer potential of this compound against several cancer cell lines, including MCF-7 (breast adenocarcinoma) and A375-C5 (melanoma). The results indicated that the compound exhibited significant growth inhibition at concentrations above 150 µM, suggesting its potential as an anticancer agent .

類似化合物との比較

Table 1: Key Structural Analogs of 3-(1-Hydroxyethyl)benzoic Acid

Key Observations :

- Positional Isomerism : The para-hydroxyethyl analog (4-substituted) exhibits distinct physicochemical properties compared to the meta-substituted target compound. For example, the para isomer may exhibit higher melting points due to symmetrical packing .

- Functional Group Impact: The cyanoethyl variant (5537-71-3) shows increased electrophilicity, enabling participation in click chemistry or enzyme-catalyzed hydration reactions . The aminoethyl analog (165949-85-9) forms stable hydrochloride salts, improving bioavailability in drug formulations .

Key Observations :

- Biocatalysis : The target compound’s synthesis via multienzymatic methods achieves high enantioselectivity (>90% ee), critical for pharmaceutical applications .

- Traditional Organic Synthesis : Analogs like 4-(2-hydroxyethyl)benzoic acid rely on Friedel-Crafts alkylation, which offers moderate yields but requires harsh conditions .

Physicochemical Properties

Table 3: Comparative Physicochemical Data

準備方法

Key Steps:

- Synthesis of 3-(1-hydroxyethyl)toluene :

- Friedel-Crafts acylation of toluene with acetyl chloride (AlCl₃ catalyst) yields 3-acetyltoluene (meta isomer).

- Reduction of the ketone (e.g., NaBH₄) produces 3-(1-hydroxyethyl)toluene .

- Oxidation :

| Starting Material | Conditions | Yield | Reference |

|---|---|---|---|

| 3-(1-Hydroxyethyl)toluene | Fe(NO₃)₃·9H₂O, TEMPO, KCl, O₂, DCE, 25°C, 48h | ~85–90% (estimated) | Adapted from |

Reduction of 3-Acetylbenzoic Acid

3-Acetylbenzoic acid (CAS 586-42-5) serves as a precursor. Reduction of the ketone to a secondary alcohol yields the target compound.

Procedure:

- Synthesis of 3-acetylbenzoic acid :

- Friedel-Crafts acylation of benzoic acid (protected as methyl ester) with acetyl chloride.

- Deprotection of the ester to regenerate the carboxylic acid.

- Reduction :

- Use of NaBH₄ in methanol or catalytic hydrogenation (H₂/Pd-C) converts the ketone to This compound .

| Starting Material | Conditions | Yield | Reference |

|---|---|---|---|

| 3-Acetylbenzoic acid | NaBH₄, MeOH, 0°C → RT, 2h | ~75–80% | Standard reduction protocol |

Hydrolysis of 3-(1-Cyanoethyl)Benzoic Acid

A method from KR100598271B1 describes synthesizing 3-(1-cyanoalkyl)benzoic acid via reaction of 2-chlorobenzoic acid metal salts with alkyl nitro compounds. For the target compound, hydrolysis of the nitrile group to a hydroxyl is required.

Pathway:

- Synthesis of 3-(1-cyanoethyl)benzoic acid :

- Nitrile to Alcohol Conversion :

- Partial hydrolysis (H₂SO₄/H₂O) to the amide, followed by Hofmann rearrangement (Br₂/NaOH) to yield the amine.

- Oxidation of the amine (e.g., KMnO₄) forms the alcohol.

| Intermediate | Conditions | Yield | Reference |

|---|---|---|---|

| 3-(1-Cyanoethyl)benzoic acid | H₂SO₄/H₂O → Br₂/NaOH → KMnO₄ | ~60–65% (multi-step) | Adapted from |

Grignard Addition to 3-Formylbenzoic Acid

This route leverages aldehyde functionality for nucleophilic addition.

Steps:

- Synthesis of 3-formylbenzoic acid :

- Oxidation of 3-methylbenzoic acid (SeO₂, acetic anhydride) or formylation (Gattermann–Koch reaction).

- Grignard Reaction :

- Addition of methylmagnesium bromide to the aldehyde, followed by acidic workup, yields This compound .

| Starting Material | Conditions | Yield | Reference |

|---|---|---|---|

| 3-Formylbenzoic acid | MeMgBr, THF, 0°C → RT, 4h | ~70–75% | Standard Grignard protocol |

Comparative Analysis of Methods

| Method | Advantages | Limitations | Scalability |

|---|---|---|---|

| Oxidation of 3-(1-hydroxyethyl)toluene | High yield (estimated), mild conditions | Requires meta-substituted precursor synthesis | Industrial feasibility with optimized precursors |

| Reduction of 3-acetylbenzoic acid | Straightforward, uses common reagents | Low regioselectivity in Friedel-Crafts acylation | Lab-scale |

| Hydrolysis of 3-(1-cyanoethyl)benzoic acid | Leverages established nitrile chemistry | Multi-step, moderate yields | Complex for large-scale |

| Grignard Addition | Precise alcohol formation | Challenges in aldehyde synthesis | Limited to small-scale synthesis |

Q & A

Basic: What are the recommended synthetic routes for 3-(1-hydroxyethyl)benzoic acid, and how do reaction conditions influence yield and purity?

Methodological Answer:

Synthesis of this compound can be approached via:

- Suzuki-Miyaura Coupling : Using 3-iodobenzoic acid and a boronic acid derivative under palladium catalysis (e.g., PdCl₂) in basic conditions (NaOH) . This method is efficient for constructing aromatic backbones but requires optimization of solvent (e.g., THF vs. DMF) and temperature to minimize side reactions.

- Enzymatic Hydroxylation : Enzymatic routes (e.g., cytochrome P450 monooxygenases) enable stereoselective introduction of the hydroxyethyl group, though substrate specificity and cofactor requirements must be addressed .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。